molecular formula C25H23FN2OS B2464975 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide CAS No. 851412-38-9

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide

Cat. No.: B2464975
CAS No.: 851412-38-9
M. Wt: 418.53
InChI Key: AKRNTISNCWCAQK-UHFFFAOYSA-N
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Description

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide is a synthetic indole derivative designed for biochemical research, particularly in the study of enzyme inhibition and neurological disorders. This compound features a strategic molecular architecture, incorporating a 1-(3-fluorobenzyl) substitution on the indole nitrogen and a thioacetamide linker connected to a phenethyl group. The inclusion of a fluorine atom on the benzyl group is a common strategy in medicinal chemistry to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets . Indole-based analogs have demonstrated significant potential as inhibitors of enzymes like monoamine oxidase B (MAO-B), which is a primary target in Parkinson's disease research . The structural motif of an indole core substituted at the 3-position is frequently explored in drug discovery, with related compounds showing promising biological activities . The specific substitution pattern of this compound suggests it is a candidate for investigating interactions with enzyme active sites, potentially leading to the development of novel therapeutic agents. Researchers can utilize this compound in vitro to study its mechanism of action, binding kinetics, and selectivity profile against a range of enzymatic targets. It is supplied for non-human research applications only. This product is intended for use by qualified researchers in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2OS/c26-21-10-6-9-20(15-21)16-28-17-24(22-11-4-5-12-23(22)28)30-18-25(29)27-14-13-19-7-2-1-3-8-19/h1-12,15,17H,13-14,16,18H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRNTISNCWCAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The indole derivative is then subjected to a nucleophilic substitution reaction with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Thioether Formation: The resulting compound undergoes a thioether formation reaction with a thiol reagent, such as thiophenol, under basic conditions.

    Acetamide Formation: Finally, the phenethyl group is introduced through an acylation reaction using phenethylamine and acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Potassium carbonate, sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide is not fully understood, but it is believed to involve interaction with specific molecular targets and pathways. The indole core may interact with various receptors and enzymes, modulating their activity. The fluorobenzyl group could enhance binding affinity and specificity, while the thioether linkage may influence the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide: Similar structure with a different position of the fluorine atom.

    2-((1-(3-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide: Chlorine substituent instead of fluorine.

    2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide: Methyl group instead of fluorine.

Uniqueness

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable compound for further research and development.

Biological Activity

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes an indole moiety, a thioether linkage, and a phenethylacetamide group, which contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C26H25FN2OS, with a molecular weight of approximately 435.56 g/mol. The presence of the fluorobenzyl group is significant as it enhances the compound's lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC26H25FN2OS
Molecular Weight435.56 g/mol
IUPAC Name2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the cell. Research indicates that compounds with indole structures often exhibit significant anticancer properties by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Key Mechanisms:

  • Inhibition of Tubulin Polymerization: Similar compounds have demonstrated the ability to disrupt microtubule dynamics, which is crucial for cell division.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, contributing to its potential as an anticancer agent.

Biological Activity Studies

Several studies have explored the biological activities of this compound and related compounds:

  • Anticancer Activity:
    • Cell Lines Tested: Various cancer cell lines have shown sensitivity to treatment with this compound.
    • Mechanisms Identified: Induction of apoptosis and inhibition of cell proliferation were noted as primary mechanisms.
  • Antiviral and Anti-inflammatory Properties:
    • Research has indicated potential antiviral activity against certain viral strains, as well as anti-inflammatory effects in relevant models .
  • Comparative Studies:
    • A comparative analysis with structurally similar compounds revealed that modifications in the indole or substituent groups could significantly alter biological efficacy and selectivity.

Case Studies

Case Study 1: Anticancer Efficacy
A study involving the treatment of breast cancer cell lines with this compound demonstrated a dose-dependent decrease in cell viability, suggesting strong anticancer potential. The compound was found to induce apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic factors.

Case Study 2: Antiviral Activity
In another investigation focused on antiviral properties, derivatives of this compound were tested against viral infections. Results indicated that certain analogs exhibited significant antiviral activity, suggesting that structural modifications could enhance efficacy against specific viral targets.

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide?

The synthesis involves multi-step organic reactions, including:

  • Indole core formation : Cyclization of substituted phenylhydrazines with α,β-unsaturated carbonyl compounds under controlled temperature (e.g., 80–100°C) and solvent systems (e.g., DMF or THF) .
  • Thioether linkage : Coupling the indole-3-thiol intermediate with a phenethylacetamide derivative using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI .
  • Fluorinated benzyl substitution : Introducing the 3-fluorobenzyl group via alkylation under basic conditions (e.g., K₂CO₃ in acetone) .
    Key optimization factors : Solvent polarity, reaction time (6–24 hours), and purification methods (column chromatography, recrystallization) to achieve >90% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for resolving structural ambiguities in this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced deshielding in aromatic protons) and confirms thioether connectivity .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects synthetic byproducts .
  • X-ray crystallography : Resolves stereochemical uncertainties, particularly in the indole-thioether linkage and fluorobenzyl orientation .

Advanced Research Questions

Q. How can researchers validate the compound’s mechanism of action in biological systems, such as RNA-dependent RNA polymerase (RdRp) inhibition?

  • In vitro assays : Measure RdRp inhibition using fluorescence-based polymerase activity assays (IC₅₀ values) and compare with control compounds like Remdesivir .
  • Cellular models : Test antiviral efficacy in SARS-CoV-2-infected Vero E6 cells, monitoring viral load reduction via qRT-PCR .
  • Molecular docking : Perform computational docking (e.g., AutoDock Vina) to identify binding interactions with RdRp active sites, focusing on the thioether and fluorobenzyl groups .

Q. What structure-activity relationship (SAR) insights can guide the optimization of this compound’s bioactivity?

  • Fluorine substitution : The 3-fluorobenzyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, as shown in pharmacokinetic studies .
  • Thioether vs. sulfonyl : Replacing the thioether with a sulfonyl group reduces antiviral activity, highlighting the importance of sulfur’s redox activity .
  • Phenethylamide chain : Extending the phenethyl chain improves membrane permeability but may reduce target specificity .

Q. How should researchers address contradictory bioactivity data observed across different analogs (e.g., varying IC₅₀ values in enzyme vs. cell-based assays)?

  • Assay standardization : Use consistent enzyme concentrations (e.g., 10 nM RdRp) and cell lines (e.g., HEK293T for cytotoxicity profiling) .
  • Metabolic stability testing : Evaluate hepatic microsomal clearance to identify analogs prone to rapid degradation in cellular environments .
  • Off-target profiling : Screen against related targets (e.g., 5-HT2 receptors) to rule out nonspecific binding .

Q. What methodologies are recommended for improving the compound’s pharmacokinetic profile, such as oral bioavailability?

  • LogP optimization : Adjust fluorobenzyl and phenethyl substituents to achieve logP values between 2–4, balancing solubility and membrane permeability .
  • Prodrug strategies : Introduce ester or carbamate prodrug moieties to enhance gastrointestinal absorption .
  • Plasma stability assays : Incubate the compound in human plasma (37°C, 24 hours) and quantify degradation via LC-MS .

Q. How can computational modeling aid in predicting off-target effects or toxicity risks?

  • QSAR models : Train models on datasets of indole derivatives to predict hepatotoxicity and cardiotoxicity .
  • Differential scanning calorimetry (DSC) : Assess thermal stability to identify polymorphic forms that may affect in vivo performance .
  • ADMET prediction tools : Use SwissADME or ADMETLab to forecast blood-brain barrier penetration and CYP450 interactions .

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